ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a synthetic compound featuring a multi-functionalized indole core. Key structural elements include:
- Indole moiety: A 1H-indole ring substituted at the 3-position with a sulfanyl-acetamido group.
- Benzoate ester: Ethyl 4-aminobenzoate linked via an acetamido spacer, enhancing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O4S/c1-2-36-28(35)20-9-13-22(14-10-20)31-26(33)18-37-25-17-32(24-6-4-3-5-23(24)25)16-15-30-27(34)19-7-11-21(29)12-8-19/h3-14,17H,2,15-16,18H2,1H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFSUGCGAABDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the indole derivative.
Formation of the Benzoate Ester: The benzoate ester can be formed through esterification, where the carboxylic acid group of benzoic acid reacts with ethanol in the presence of an acid catalyst.
Final Coupling: The final coupling step involves the reaction of the indole derivative with the benzoate ester and the chlorophenyl group under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the benzoate ester may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 31: 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)-Acetamide
- Molecular Formula : C₂₅H₁₈ClF₃N₂O₅S (vs. C₂₅H₂₀ClN₃O₄S for the target compound).
- Key Differences :
- Replaces the benzoate ester with a trifluoromethyl phenyl sulfonamide group.
- Substitutes the 4-chlorophenylformamido ethyl chain with a 4-chlorobenzoyl group.
- Features a 5-methoxy substituent on the indole ring, absent in the target compound.
- Synthesis : Achieved via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid with 4-(trifluoromethyl)benzenesulfonamide (43% yield) .
- Implications : The trifluoromethyl group enhances metabolic resistance, while the sulfonamide may improve target binding affinity compared to the target’s acetamido linker.
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate
- Molecular Formula : C₂₄H₂₂ClN₅O₃S (vs. C₂₅H₂₀ClN₃O₄S for the target compound).
- Key Differences :
- Replaces the indole core with a 1,2,4-triazole ring.
- Incorporates a 4-chlorobenzyl group and a pyrrol-1-yl substituent on the triazole.
- Bioactivity Profile: Triazole derivatives are known for antimicrobial and anticancer activity. The pyrrol-1-yl group may enhance π-π stacking interactions in target binding .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
- General Structure : Features an oxadiazole-thiol scaffold linked to indol-3-ylmethyl and substituted acetamides.
- Synthesis : Synthesized via NaH-mediated coupling of 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol with bromoacetamides (yields >70%) .
- Comparison :
- The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, differing from the target’s flexible sulfanyl-acetamido chain.
- Indol-3-ylmethyl substitution vs. the target’s 4-chlorophenylformamido ethyl chain may alter hydrophobic interactions.
Sulconazole (1-{2-[(4-Chlorobenzyl)Sulfanyl]-2-(2,4-Dichlorophenyl)Ethyl}-1H-Imidazole)
- Molecular Formula : C₁₈H₁₅Cl₃N₂S.
- Key Differences :
- Imidazole core instead of indole.
- Dichlorophenyl and chlorobenzyl groups enhance antifungal activity.
- Clinical Relevance: Sulconazole is a marketed antifungal agent.
Research Implications and Gaps
- Structural Optimization : The target compound’s indole-benzoate scaffold may benefit from hybridizing with triazole or oxadiazole motifs to improve potency .
- Activity Studies: No direct bioactivity data exist for the target compound.
- Synthetic Efficiency : Yields for analogous compounds (e.g., 43% for Compound 31) suggest room for optimization in the target’s synthesis .
Biological Activity
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C29H28ClN3O4S. The compound features an indole moiety, a chlorophenyl group, and a sulfanyl linkage, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 525.07 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by targeting various signaling pathways.
- Mechanism of Action : this compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds can inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with protein synthesis.
- Case Study : A study on related compounds demonstrated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
- Research Findings : In vitro studies have shown that this compound can reduce levels of TNF-alpha and IL-6 in activated macrophages.
In Vivo Studies
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary results indicate moderate absorption and distribution characteristics, which are crucial for therapeutic efficacy.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | Approximately 5 hours |
| Metabolism | Hepatic |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate, and how can intermediates be characterized?
- Methodology : The synthesis involves multi-step reactions, including formamide coupling to indole derivatives (e.g., via 4-chlorophenyl formamidoethylation), thioether bond formation, and esterification. Key intermediates should be characterized using NMR (¹H/¹³C) for structural confirmation and HPLC-MS to monitor purity. For example, analogous compounds like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide ( ) were validated via exact mass spectrometry (284.0716 g/mol) and InChIKey identifiers .
- Experimental Design : Optimize reaction conditions (solvent, temperature) using Design of Experiments (DoE) to reduce trial-and-error approaches, as recommended in chemical engineering process design ().
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodology : Combine X-ray crystallography (e.g., as used for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate in ) with FT-IR to confirm functional groups (amide C=O, sulfanyl S-C). Computational tools like Gaussian or ORCA can predict vibrational spectra for cross-verification. For example, InChI strings ( ) ensure unambiguous structural alignment .
Q. What safety protocols are essential when handling this compound?
- Guidelines : Follow general laboratory safety measures ():
- Use fume hoods for synthesis steps involving volatile reagents.
- Wear nitrile gloves and eye protection; in case of skin contact, wash immediately with soap/water.
- Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of this compound in biological systems?
- Methodology : Employ density functional theory (DFT) to model reaction pathways (e.g., thioether bond cleavage) and molecular dynamics (MD) simulations to assess membrane permeability. ICReDD’s approach () combines quantum chemical calculations with experimental feedback loops to optimize reaction design . For example, the chloro-fluorophenyl substituent in analogous thiazole derivatives () showed steric effects critical for stability .
Q. How can contradictory data in biological activity assays be resolved?
- Analysis Framework :
- Dose-response validation : Test across multiple cell lines (e.g., cancer vs. normal) to rule out cell-type-specific effects.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays (e.g., ester hydrolysis to carboxylic acid).
- Statistical rigor : Apply ANOVA or Bayesian modeling () to distinguish noise from true biological signals .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Approach :
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising target binding. Analogous compounds with benzhydryl esters () highlight the trade-off between lipophilicity and bioavailability .
- Prodrug design : Modify the ethyl ester to a tert-butyl ester for enhanced plasma stability, as seen in indole-carboxamide derivatives ( ).
Q. How can reaction scalability challenges be addressed without compromising yield?
- Engineering Solutions :
- Use continuous-flow reactors for exothermic steps (e.g., sulfanyl acetamido coupling) to improve heat dissipation.
- Implement membrane separation technologies (, RDF2050104) for efficient purification of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
